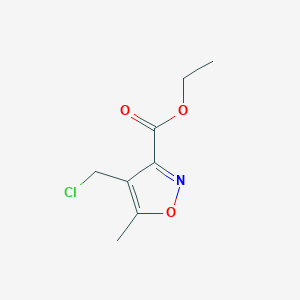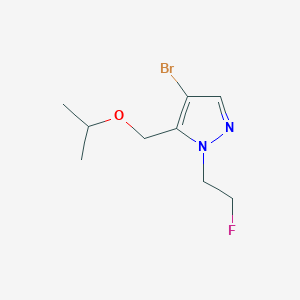
4-bromo-1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound has unique structural and functional properties that make it an attractive target for research and development.
Aplicaciones Científicas De Investigación
4-bromo-1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy, which is a promising cancer treatment modality.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to induce DNA damage and activate the p53 pathway, which is a key regulator of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
4-bromo-1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. In addition, it has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole in lab experiments is its potent antitumor activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and increase the cost of experimentation.
Direcciones Futuras
There are several future directions for research on 4-bromo-1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole. One area of interest is the development of more efficient synthesis methods that can reduce the cost and increase the availability of this compound. Another area of research is the investigation of its potential applications in other fields, such as material science and environmental chemistry. Furthermore, additional studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, 4-bromo-1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole has significant potential for a variety of applications, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 4-bromo-1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole can be achieved through a multi-step process that involves the reaction of various starting materials. One of the most common methods for synthesizing this compound is the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2-fluoroethylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with isopropoxymethyl chloride to yield the final product.
Propiedades
IUPAC Name |
4-bromo-1-(2-fluoroethyl)-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrFN2O/c1-7(2)14-6-9-8(10)5-12-13(9)4-3-11/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIJGMNIFFKYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1CCF)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



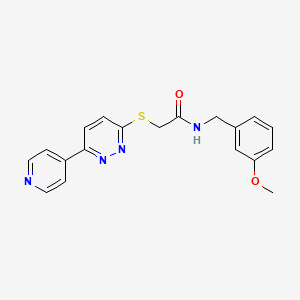
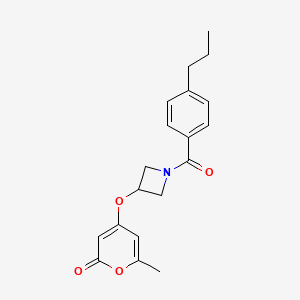
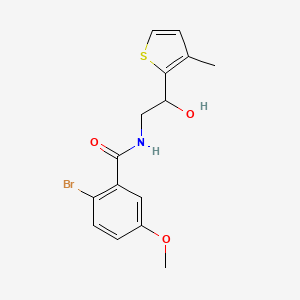
![5,5-Dimethyl-5H-thieno[3,2-b]pyran](/img/structure/B2696818.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2696822.png)
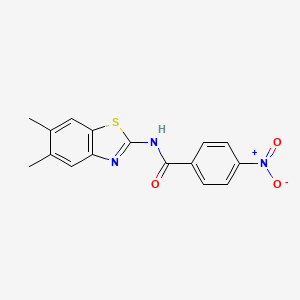
![5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2696825.png)
![4-((3-Bromobenzyl)thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2696826.png)
![2,2,2-trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2696827.png)
![2-(2-(Diethylamino)ethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2696830.png)
